(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-iodophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(3,4-DIMETHYLPHENYL)-4-[(2-IODOANILINO)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by its complex structure, which includes a pyrazolone core, a dimethylphenyl group, an iodoaniline moiety, and a methylene bridge. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-4-[(2-IODOANILINO)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as dimethylbenzene and a suitable electrophile.
Attachment of the Iodoaniline Moiety: The iodoaniline moiety can be attached through nucleophilic substitution reactions, where an iodoaniline derivative reacts with a suitable leaving group on the pyrazolone core.
Formation of the Methylene Bridge: The methylene bridge can be formed by the reaction of the intermediate compound with formaldehyde or a similar methylene donor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-4-[(2-IODOANILINO)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-DIMETHYLPHENYL)-4-[(2-IODOANILINO)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Biological Research: It is used in biological assays to investigate its effects on various cellular processes and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Industrial Applications: It may be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-4-[(2-IODOANILINO)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE: Lacks the iodoaniline moiety and methylene bridge.
4-[(2-IODOANILINO)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE: Lacks the dimethylphenyl group.
2-(3,4-DIMETHYLPHENYL)-4-[(2-ANILINO)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE: Lacks the iodine atom on the aniline moiety.
Uniqueness
The uniqueness of 2-(3,4-DIMETHYLPHENYL)-4-[(2-IODOANILINO)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodoaniline moiety, in particular, may enhance its reactivity and potential pharmacological activities compared to similar compounds.
Properties
Molecular Formula |
C19H18IN3O |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[(2-iodophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H18IN3O/c1-12-8-9-15(10-13(12)2)23-19(24)16(14(3)22-23)11-21-18-7-5-4-6-17(18)20/h4-11,22H,1-3H3 |
InChI Key |
YEWUGFFRPULEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=CC=C3I)C |
Origin of Product |
United States |
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